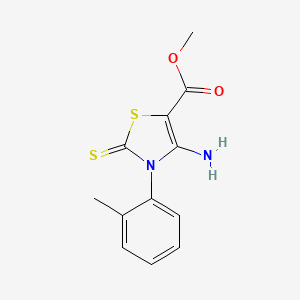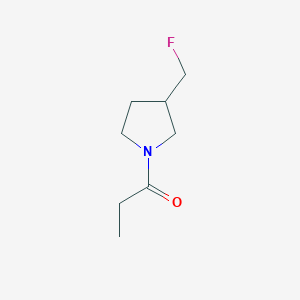![molecular formula C28H25FN6O2S B2914386 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 901736-69-4](/img/structure/B2914386.png)
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, including a triazoloquinazoline core, a benzodiazole moiety, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mécanisme D'action
Target of Action
The compound, also known as 5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline, is a complex molecule that likely interacts with multiple targets. Based on its structural components, it’s plausible that it interacts with cyclooxygenase-2 (COX-2) , a key enzyme involved in the inflammatory response.
Mode of Action
The compound’s interaction with its targets likely involves the formation of hydrogen bonds and hydrophobic interactions . The presence of the 1,2,4-triazolo[1,5-c]quinazoline and benzimidazole moieties in the compound suggests that it can form specific interactions with different target receptors . In the case of COX-2, the compound may inhibit the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The inhibition of COX-2 can affect the arachidonic acid pathway , leading to a decrease in the production of prostaglandins , which are key mediators of inflammation . This can result in reduced inflammation and pain, making the compound potentially useful in the treatment of inflammatory conditions.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain . This could potentially be beneficial in the treatment of conditions such as arthritis or other inflammatory diseases.
Méthodes De Préparation
The synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole involves several steps:
Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Benzodiazole Moiety: This step may involve coupling reactions using catalysts such as palladium.
Final Assembly: The final compound is obtained by linking the intermediate products through appropriate chemical reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Analyse Des Réactions Chimiques
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole and fluorophenyl sites.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Applications De Recherche Scientifique
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Chemical Biology: The compound is used in chemical biology to study enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds:
1,2,4-Triazoles: These compounds share the triazole ring and exhibit similar biological activities.
Quinazolines: Compounds with a quinazoline core are known for their anticancer properties.
Benzodiazoles: These compounds are widely studied for their pharmacological effects, including anxiolytic and anticonvulsant activities.
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit a broad spectrum of activities.
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFAVQRFYSKWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-phenoxybenzamide](/img/structure/B2914304.png)

![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)



![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2914310.png)



![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)



